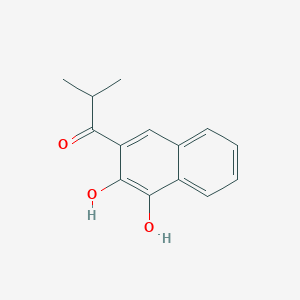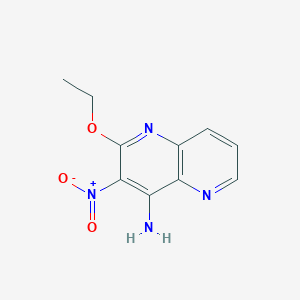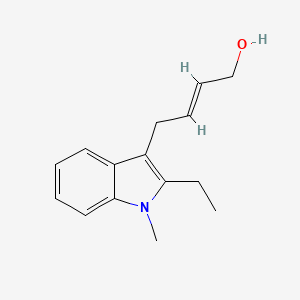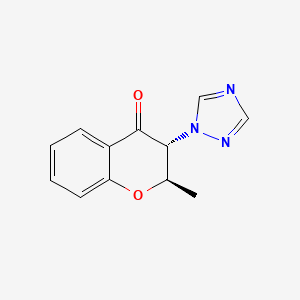![molecular formula C13H11NO3 B11878255 4,5-Dimethoxyfuro[2,3-B]quinoline CAS No. 119708-35-9](/img/structure/B11878255.png)
4,5-Dimethoxyfuro[2,3-B]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxyfuro[2,3-B]quinoline: is a heterocyclic aromatic compound with the molecular formula C13H11NO3 . It is a member of the furoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a fused ring system consisting of a furan ring and a quinoline moiety, with methoxy groups at the 4 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxyfuro[2,3-B]quinoline typically involves multi-component reactions. One common method is the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . Another approach involves the use of DABCO as a basic catalyst for the one-pot multi-component reaction of benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil at 90°C under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of efficient and commercially available catalysts, such as trityl chloride, and optimizing reaction conditions for higher yields and purity are essential for industrial applications.
化学反応の分析
Types of Reactions
4,5-Dimethoxyfuro[2,3-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
4,5-Dimethoxyfuro[2,3-B]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 4,5-Dimethoxyfuro[2,3-B]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
4,6-Dimethoxyfuro[2,3-B]quinoline: Similar structure with methoxy groups at different positions.
4,8-Dimethoxyfuro[2,3-B]quinoline: Another furoquinoline derivative with different substitution patterns.
4-Methoxyfuro[2,3-B]quinoline: A simpler derivative with only one methoxy group.
Uniqueness
4,5-Dimethoxyfuro[2,3-B]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
119708-35-9 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC名 |
4,5-dimethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO3/c1-15-10-5-3-4-9-11(10)12(16-2)8-6-7-17-13(8)14-9/h3-7H,1-2H3 |
InChIキー |
MLCQEJCKKBNPAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=C3C=COC3=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



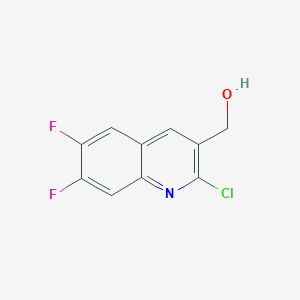
![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)



